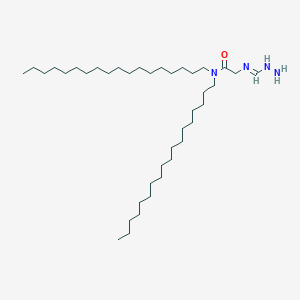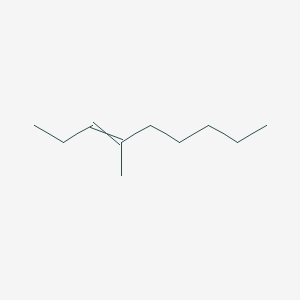
4-Methylnon-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylnon-3-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is characterized by a methyl group attached to the fourth carbon of a nonene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylnon-3-ene can be synthesized through several methods. One common approach involves the alkylation of 1-octene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic dehydrogenation of 4-methylnonane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures. The dehydrogenation reaction is highly efficient and allows for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylnon-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylnon-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-methylnonane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: 4-Methylnon-3-one.
Reduction: 4-Methylnonane.
Substitution: 4,5-Dichloro-4-methylnonane or 4,5-Dibromo-4-methylnonane.
Aplicaciones Científicas De Investigación
4-Methylnon-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones and other signaling molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methylnon-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved in its biological applications are still under investigation.
Comparación Con Compuestos Similares
4-Methylnon-3-ene can be compared with other alkenes such as 4-Methyl-2-nonene and 4-Methyl-1-nonene. These compounds share similar structural features but differ in the position of the double bond. The unique position of the double bond in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
List of Similar Compounds
- 4-Methyl-2-nonene
- 4-Methyl-1-nonene
- 3-Methyl-1-nonene
- 5-Methyl-2-nonene
Propiedades
Número CAS |
184170-89-6 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
4-methylnon-3-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h8H,4-7,9H2,1-3H3 |
Clave InChI |
CZXAETGPUZREJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


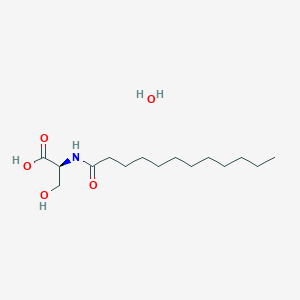
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
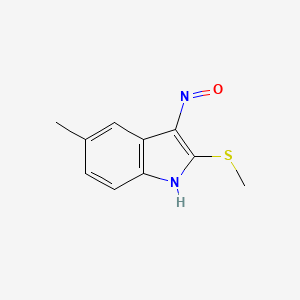
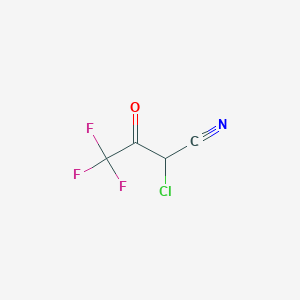
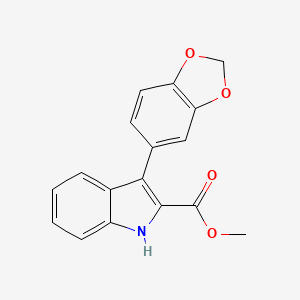
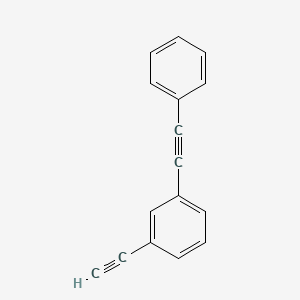
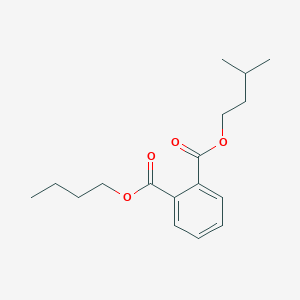
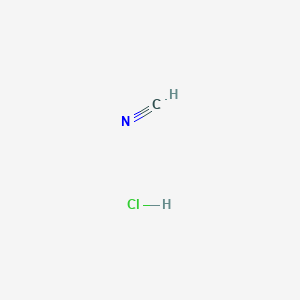
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
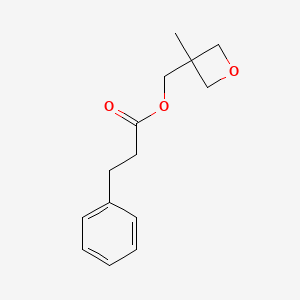
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
